molecular formula C10H14N2O2 B082432 1,4-Bis(isocyanatomethyl)cyclohexane CAS No. 10347-54-3

1,4-Bis(isocyanatomethyl)cyclohexane

Cat. No. B082432
CAS RN: 10347-54-3
M. Wt: 194.23 g/mol
InChI Key: ROHUXHMNZLHBSF-UHFFFAOYSA-N
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Patent
US09101799B2

Procedure details

As a raw material, 1,4-bis(aminomethyl)cyclohexane (manufactured by Mitsubishi Gas Chemical Company, Inc.) having a trans-isomer/cis-isomer ratio of 93/7 determined by 13C-NMR was used to perform cold/hot two-stage phosgenation method under normal pressure. Specifically, a stirring rod, a thermometer, a phosgene inlet tube, a dropping funnel, and a condenser tube were attached to a flask, and the flask was charged with 400 parts by mass of ortho dichlorobenzene. While the flask was cooled with cold water, the temperature in the flask was lowered to 10° C. or below, and 280 parts by mass of phosgene was introduced thereinto from the phosgene inlet tube. The dropping funnel was charged with a mixed solution of 100 parts by mass of 1,4-bis(aminomethyl)cyclohexane and 500 parts by mass of ortho dichlorobenzene, and the mixed solution was added into the flask over 30 minutes. During this time, the temperature in the flask was maintained at 30° C. or below. After completion of the addition, a white slurry-like liquid was formed in the flask. Again, the reaction temperature was increased to 150° C. with introducing phosgene, and the reaction was continued at 150° C. for 5 hours. The reaction solution in the flask became a pale-brown transparent liquid. After completion of the reaction, nitrogen gas was introduced at a temperature of 100 to 150° C. at a flow rate of 10 L/hour for degassing. The ortho dichlorobenzene solvent was distilled away under reduced pressure and a fraction having a boiling point of 138 to 140° C./0.7 KPa was further sampled by vacuum distillation. Thus, 123 parts by mass (90% yield) of 1,4-bis(isocyanatomethyl)cyclohexane was obtained in the form of a colorless and transparent liquid. The resulting 1,4-bis(isocyanatomethyl)cyclohexane had a purity, which was determined by gas chromatography, of 99.9%, a hue of 5 in APHA, and a trans-isomer/cis-isomer ratio, which was determined by 13C-NMR, of 93/7. Hereinafter, 1,4-bis(isocyanatomethyl)cyclohexane having a trans-isomer/cis-isomer ratio of 93/7 is referred to as “BIC93”.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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[Compound]
Name
100
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reactant
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reactant
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Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][NH2:10])[CH2:5][CH2:4]1.[OH2:11].[C:12](Cl)(Cl)=[O:13].Cl[C:17]1C=CC=CC=1Cl>>[N:1]([CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][N:10]=[C:12]=[O:13])[CH2:5][CH2:4]1)=[C:17]=[O:11]

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCC(CC1)CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Seven
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCC(CC1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Specifically, a stirring rod, a thermometer, a phosgene inlet tube, a dropping funnel, and a condenser tube were attached to a flask
CUSTOM
Type
CUSTOM
Details
was lowered to 10° C. or below
ADDITION
Type
ADDITION
Details
the mixed solution was added into the flask over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
During this time, the temperature in the flask was maintained at 30° C. or below
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
a white slurry-like liquid was formed in the flask
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, nitrogen gas
ADDITION
Type
ADDITION
Details
was introduced at a temperature of 100 to 150° C. at a flow rate of 10 L/hour
CUSTOM
Type
CUSTOM
Details
for degassing
DISTILLATION
Type
DISTILLATION
Details
The ortho dichlorobenzene solvent was distilled away under reduced pressure
ALIQUOT
Type
ALIQUOT
Details
was further sampled by vacuum distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(=C=O)CC1CCC(CC1)CN=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.